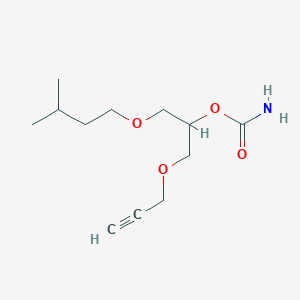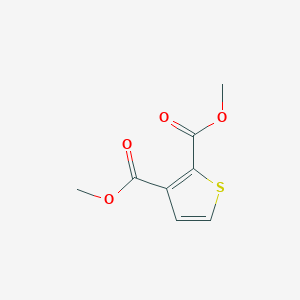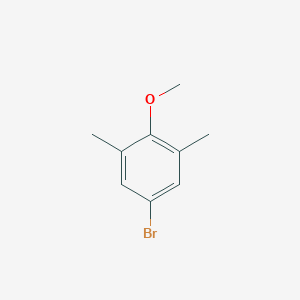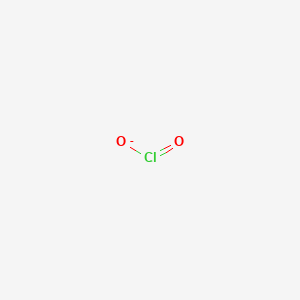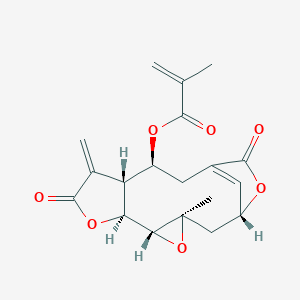
Elephantopin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elephantopin is a natural compound found in the Elephantopus scaber plant, which is commonly used in traditional medicine. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Its potential as a therapeutic agent has been the subject of scientific research in recent years.
Aplicaciones Científicas De Investigación
Phytochemical Composition and Properties
Elephantopin is a sesquiterpene lactone primarily derived from plants like Elephantopus scaber. These plants have been studied for various phytochemicals, with sesquiterpene lactones like elephantopin being prominent constituents. Research reveals that these compounds possess significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects (Hiradeve & Rangari, 2014).
Anticancer Activities
Elephantopin has been particularly noted for its potential anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, research has shown its effectiveness in inducing apoptosis in liver cancer cells, mediated through mechanisms like caspase-3 activation (Ooi et al., 2014). Another study highlighted the isolation of elephantopin from Elephantopus mollis and its significant leishmanicidal activities, suggesting its potential as a therapeutic agent against Leishmania major (Fuchino et al., 2001).
Antimicrobial and Antioxidant Effects
In addition to anticancer activities, elephantopin exhibits antimicrobial and antioxidant properties. Research has shown that extracts containing elephantopin from plants like Elephantopus scaber possess antimicrobial activity against various microorganisms. This suggests its potential use in treating infections (Avani & Neeta, 2005). Antioxidant properties of compounds like 3,4-di-O-caffeoyl quinic acid, isolated from Elephantopus mollis and associated with elephantopin, have also been reported, indicating a role in treating free radical-mediated diseases (Ooi et al., 2011).
Hepatoprotective and Anti-inflammatory Effects
Elephantopin has been found to have hepatoprotective and anti-inflammatory effects. A study on Elephantopus scaber, which contains elephantopin, showed its ability to inhibit inflammation and protect the liver against injury in rats. This highlights its therapeutic potential in treating liver diseases and inflammatory conditions (Hung et al., 2011).
Propiedades
Número CAS |
13017-11-3 |
|---|---|
Nombre del producto |
Elephantopin |
Fórmula molecular |
C19H20O7 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12-,13+,14-,15+,19+/m0/s1 |
Clave InChI |
WIQOUTANBFOBPB-KIVXNUBRSA-N |
SMILES isomérico |
CC(=C)C(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O |
SMILES |
CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |
SMILES canónico |
CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |
Sinónimos |
elephantopin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



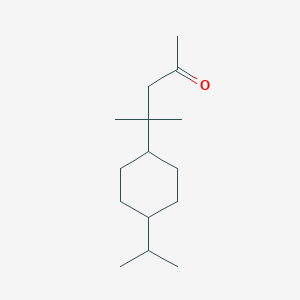
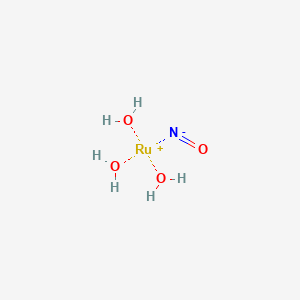
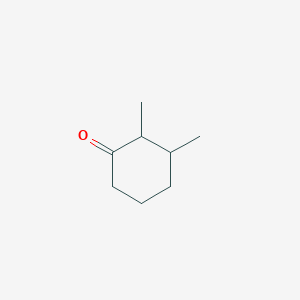
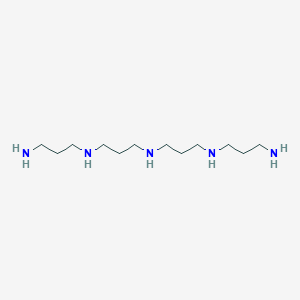
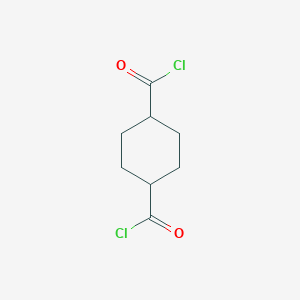
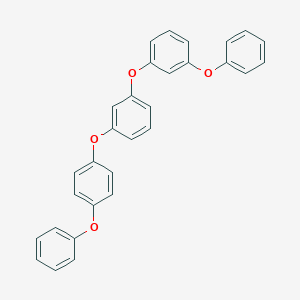
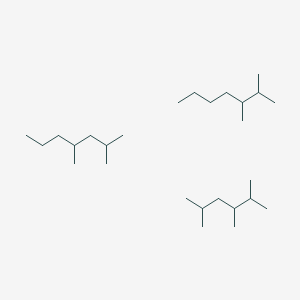
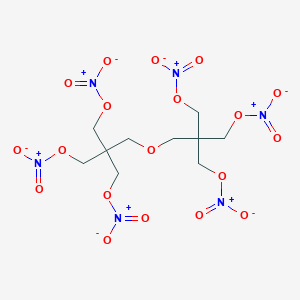
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

